molecular formula C11H22N2O2 B8221330 tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

Cat. No. B8221330
M. Wt: 214.30 g/mol
InChI Key: PLLHWQMECGKRCY-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediary Role in Drug Development

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate serves as a significant intermediate in the synthesis of novel inhibitors and drugs. For instance, it is utilized in the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the protein tyrosine kinase Jak3 inhibitor CP-690550 (Chen Xin-zhi, 2011). Additionally, it is used in the efficient synthesis of various enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, showcasing its role in kinetic and parallel kinetic resolutions (Stephen G Davies et al., 2003).

Chemical Transformations and Reactions

The compound is involved in several notable chemical transformations. For example, the vinylfluoro group in tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate 3a, which is related in structure, undergoes an interesting cascade of reactions leading to pipecolic acid derivatives. This demonstrates the chemical versatility of similar compounds (N. Purkayastha et al., 2010).

Role in Synthesis of Chiral Auxiliaries and Amino Acids

The compound also plays a role in the synthesis of chiral auxiliaries and amino acids. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, showcasing its utility in dipeptide synthesis and as a chiral Aib building block (A. Studer et al., 1995).

Applications in Molecular Structure and Drug Design

The compound is also significant in the synthesis and molecular structure studies of various derivatives. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized for its potential use in drug design (T. Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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